Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide
Overview
Description
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide is a chemical compound with the CAS Number: 1803584-70-4 . It has a molecular weight of 281.17 . This compound is typically stored at 4 degrees Celsius and is usually in powder form .
Synthesis Analysis
Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The product, Ethyl 2-aminothiazole-4-carboxylate (1a), is collected as off-white precipitates . Schiff bases 2a–2g were synthesized by reacting Ethyl 2-aminothiazole-4-carboxylate (1a) with different aldehydes and ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSSHVRUWCJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide | |
CAS RN |
1803584-70-4 | |
Record name | 4-Thiazolecarboxylic acid, 2-(2-aminoethyl)-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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